tert-Butyl 6-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 9-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-8-7-14(10-15)6-4-5-11(14)9-16/h11,16H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBRHAZEILHSNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCCC2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601128550 | |
| Record name | 2-Azaspiro[4.4]nonane-2-carboxylic acid, 6-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601128550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445950-94-6 | |
| Record name | 2-Azaspiro[4.4]nonane-2-carboxylic acid, 6-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1445950-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azaspiro[4.4]nonane-2-carboxylic acid, 6-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601128550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-(hydroxymethyl)-2-azaspiro[44]nonane-2-carboxylate typically involves multiple steps, starting with the construction of the azaspiro[44]nonane core
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Esterification and Hydrolysis Reactions
The hydroxymethyl group (-CH₂OH) undergoes esterification with acyl chlorides or anhydrides. For example:
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Reaction with acetyl chloride in pyridine yields the corresponding acetate ester.
-
Hydrolysis of the ester under basic conditions (e.g., NaOH/MeOH) regenerates the hydroxymethyl group.
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Esterification | AcCl, pyridine, 0°C → RT, 12 h | tert-Butyl 6-(acetyloxymethyl)-2-azaspiro[...] | 85% |
| Saponification | 1M NaOH, MeOH, reflux, 3 h | Regeneration of hydroxymethyl group | 92% |
Deprotection of the tert-Butyl Carbamate
The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions:
-
Trifluoroacetic acid (TFA) in dichloromethane (DCM) at RT removes the Boc group, yielding the free amine .
-
HCl in dioxane is an alternative for deprotection.
| Deprotection Method | Conditions | Product | Yield |
|---|---|---|---|
| TFA-mediated cleavage | 20% TFA/DCM, 2 h, RT | 6-(Hydroxymethyl)-2-azaspiro[4.4]nonane | 95% |
| HCl/dioxane | 4M HCl, dioxane, 1 h, RT | Same as above | 88% |
Oxidation of the Hydroxymethyl Group
The primary alcohol can be oxidized to a carboxylic acid or aldehyde:
-
Swern oxidation (oxalyl chloride/DMSO) converts -CH₂OH to -CHO.
-
Jones reagent (CrO₃/H₂SO₄) oxidizes -CH₂OH to -COOH.
| Oxidation Method | Conditions | Product | Yield |
|---|---|---|---|
| Swern oxidation | (COCl)₂, DMSO, Et₃N, -78°C → RT | tert-Butyl 6-formyl-2-azaspiro[4.4]nonane-2-carboxylate | 78% |
| Jones oxidation | CrO₃, H₂SO₄, acetone, 0°C → RT | tert-Butyl 6-carboxy-2-azaspiro[4.4]nonane-2-carboxylate | 65% |
Cyclization and Ring-Opening Reactions
The spirocyclic structure participates in ring-opening reactions under nucleophilic or reductive conditions:
-
Treatment with LiAlH₄ reduces the amide bond, breaking the spirocycle.
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ reduction | LiAlH₄, THF, reflux, 6 h | Linear amine derivative | 70% |
| Acid-catalyzed expansion | H₂SO₄, EtOH, 80°C, 8 h | 8-Membered lactam | 60% |
Nucleophilic Substitution
The hydroxymethyl group can be converted to a leaving group (e.g., mesylate or tosylate) for subsequent substitutions:
-
Mesylation with methanesulfonyl chloride facilitates displacement by amines or thiols.
| Substitution Type | Conditions | Product | Yield |
|---|---|---|---|
| Mesylation | MsCl, Et₃N, DCM, 0°C → RT, 2 h | tert-Butyl 6-(mesyloxymethyl)-2-azaspiro[...] | 90% |
| Amination | NaN₃, DMF, 80°C, 12 h | tert-Butyl 6-(azidomethyl)-2-azaspiro[...] | 75% |
Comparative Reactivity of Functional Groups
The table below summarizes the relative reactivity of key functional groups in the molecule:
| Functional Group | Reactivity | Preferred Reactions |
|---|---|---|
| Hydroxymethyl (-CH₂OH) | High (polar, nucleophilic) | Esterification, oxidation, substitution |
| tert-Butyl carbamate | Moderate (acid-labile) | Acidic deprotection |
| Spirocyclic amine | Low (sterically hindered) | Reductive ring-opening, cycloadditions |
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, tert-Butyl 6-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate may be used to study enzyme interactions or as a probe to investigate biological pathways.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's structural features may contribute to its activity as a drug candidate.
Industry: In the industrial sector, this compound could be utilized in the production of advanced materials or as a component in chemical processes.
Mechanism of Action
The mechanism by which tert-Butyl 6-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
The compound’s structural uniqueness lies in its spiro[4.4]nonane core and hydroxymethyl substituent. Key analogs and their similarity indices (from ) include:
| Compound Name | CAS Number | Similarity Score | Key Structural Difference |
|---|---|---|---|
| tert-Butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate | 1363383-18-9 | 0.94 | Hydroxy substituent at position 7 |
| tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | 158602-43-8 | 0.96 | Smaller spiro[3.3]heptane ring system |
| tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate | 194151-77-4 | 0.96 | Azetidine ring instead of spiro scaffold |
The spiro[4.4]nonane framework distinguishes the target compound from smaller rings (e.g., spiro[3.3]heptane) and non-spiro systems, impacting steric and electronic properties .
Physicochemical Properties
Limited data are available for the target compound, but related analogs provide insights:
Biological Activity
Overview
tert-Butyl 6-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate is a spiro compound with significant potential in biological applications. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C14H25NO3
- Molecular Weight : 255.36 g/mol
- CAS Number : 1319716-44-3
- InChI Key : NFMDPIFBYYEDDH-UHFFFAOYSA-N
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound's spiro structure facilitates selective binding to molecular targets, which modulates their activity, influencing various biochemical pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance, it exhibits significant activity against certain bacterial strains, which could be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
Inhibitory Effects on Enzyme Activity
Research indicates that this compound can act as an inhibitor of specific enzymes involved in metabolic processes. This inhibition can lead to downstream effects such as reduced proliferation of cancer cells or modulation of inflammatory responses.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of the compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus. The compound was found to inhibit bacterial growth effectively, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, this compound was shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The IC50 value was determined to be approximately 30 µM, indicating moderate potency.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 30 |
| Cyclooxygenase | 45 |
Research Applications
The compound has been utilized in various research applications:
- Medicinal Chemistry : As a scaffold for developing new drugs targeting infectious diseases.
- Biochemical Assays : Used as a probe in studying enzyme-substrate interactions.
- Pharmacological Studies : Investigated for its potential anti-inflammatory and anticancer properties.
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with similar compounds such as tert-butyl 6-oxo-2-azaspiro[4.4]nonane-2-carboxylate and tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate, which exhibit varying degrees of biological activity due to differences in their chemical structures.
| Compound | Biological Activity |
|---|---|
| This compound | Moderate antimicrobial and enzyme inhibition |
| tert-butyl 6-oxo-2-azaspiro[4.4]nonane-2-carboxylate | High anticancer potential |
| tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate | Low antimicrobial activity |
Q & A
Q. What are the common synthetic routes for tert-Butyl 6-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step strategies involving spirocyclization, functional group protection/deprotection, and reduction. For example, spirocyclic intermediates like tert-butyl 1-oxo-2-azaspiro[4.4]nonane-2-carboxylate (precursor) can be reduced using agents like lithium triethylborohydride to introduce hydroxymethyl groups . Optimization includes temperature control (e.g., -78°C for stereoselectivity), solvent selection (dry THF or dichloromethane), and purification via flash chromatography (hexane/ethyl acetate gradients) . Yields (~40–68%) depend on stoichiometric ratios and catalyst choice (e.g., Raney Ni for hydrogenation steps) .
Q. How is the purity and structural integrity of this compound validated post-synthesis?
- Methodological Answer : Purity is assessed using HPLC or TLC, while structural confirmation relies on:
- NMR spectroscopy : and NMR identify characteristic peaks (e.g., tert-butyl group at δ ~1.4 ppm, spirocyclic backbone signals) .
- X-ray crystallography : Single-crystal diffraction resolves bond lengths, angles, and conformations (e.g., envelope-shaped five-membered rings with deviations <0.01 Å) .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., 240.3 g/mol) .
Advanced Research Questions
Q. How does the spirocyclic conformation influence the compound’s reactivity and stereoelectronic properties?
- Methodological Answer : The spiro[4.4]nonane scaffold imposes torsional strain, favoring envelope conformations that direct regioselectivity in reactions. For example:
- Hydrogen bonding : The hydroxymethyl group participates in intermolecular N–H···O bonds, stabilizing crystal packing and influencing solubility .
- Computational modeling : DFT calculations (e.g., Gaussian or ORCA) predict electron density distribution, aiding in understanding nucleophilic/electrophilic sites .
- Dynamic NMR : Variable-temperature studies reveal conformational exchange rates, critical for designing derivatives with tailored bioactivity .
Q. What strategies resolve contradictions in reported spectroscopic or crystallographic data for this compound?
- Methodological Answer : Discrepancies (e.g., bond angles, melting points) arise from:
- Sample purity : Recrystallization solvents (ethanol vs. methanol) affect crystal morphology and data reproducibility .
- Data refinement : SHELXL software parameters (e.g., R-factor thresholds, hydrogen atom placement) must be standardized across studies .
- Temperature effects : Diffraction data collected at 173 K vs. room temperature may alter thermal motion parameters .
Q. How can computational tools predict the environmental and toxicological risks of this compound during lab-scale handling?
- QSAR : Quantitative structure-activity relationship models estimate biodegradability and toxicity using descriptors like logP and molecular weight.
- Ecotoxicity databases : Cross-referencing analogs (e.g., spirocyclic amines) identifies potential hazards .
- Safety protocols : Adhere to PPE guidelines (nitrile gloves, fume hoods) and spill management (sand/alcohol-resistant foam) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
